(3S,5R)-5-methylpyrrolidin-3-ol
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Overview
Description
(3S,5R)-5-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C6H13NO It is a pyrrolidine derivative, characterized by a five-membered ring containing nitrogen and an alcohol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method starts with D-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the chiral methyl group and form the pyrrolidine ring . The key step involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained with an overall yield of 32% in a total time of approximately 80 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the alcohol group, forming a fully saturated pyrrolidine ring.
Substitution: The alcohol group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methylpyrrolidin-3-one, while reduction can produce 5-methylpyrrolidine.
Scientific Research Applications
(3S,5R)-5-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3S,5R)-5-methylpyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: This compound has a similar structure but includes a piperidine ring instead of a pyrrolidine ring.
(3R,5S)-fluvastatin: A statin drug with a similar chiral center but different functional groups and applications.
Uniqueness
(3S,5R)-5-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(3S,5R)-5-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDSFXRPBMMGQ-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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